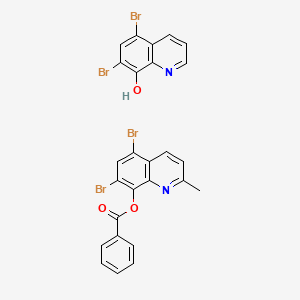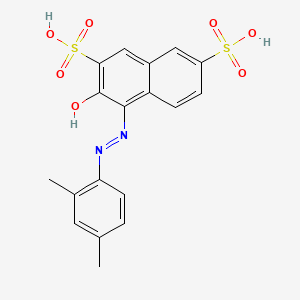
酸性红 MX
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid is a naphthalenesulfonic acid that is naphthalene-2,7-disulfonic acid carrying additional hydroxy and (2,4-dimethylphenyl)diazenyl substituents at positions 3 and 4 respectively. The disodium salt is the biological stain 'acid red 26'. It has a role as a carcinogenic agent and a cardiotoxic agent. It is a member of azobenzenes, a naphthalenesulfonic acid and a member of naphthols. It is a conjugate acid of a 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate.
科学研究应用
毒理学研究
酸性红 MX 已被广泛研究其毒理学效应,特别是与肝毒性有关。Grasso 等人 (1969) 发现膳食中的this compound 导致大鼠死亡率增加、体重减轻和肝脏病变,与肝细胞坏死后的结节性增生一致。同样,Grasso 等人 (1977) 的另一项研究观察到喂食this compound 的大鼠肝脏肿大和结节性增生。这些研究表明在所施用的this compound 膳食水平下具有肝毒性作用,但没有发现致癌潜力的证据 (Grasso、Lansdown、Kiss、Gaunt 和 Gangolli,1969); (Grasso 和 Gray,1977)。
代谢和分布研究
Urakubo (1967) 的研究重点是this compound 在实验动物中的分布和排泄。该研究发现,口服后,该染料大部分从胃转移到肠道,少量被吸收到血液中。大多数染料以粪便形式排出,表明代谢有限 (Urakubo,1967)。
环境和生物降解研究
Baena-Baldiris 等人 (2020) 的一项研究探讨了细菌菌株对酸性红 S 和甲基橙的脱色和降解。这项研究与了解this compound 等偶氮染料的环境影响和生物降解途径相关。该研究证明了在降解过程中形成了有毒的中间代谢物 (Baena-Baldiris、Montes-Robledo 和 Baldiris-Avila,2020)。
分析方法开发
还对this compound 的分析方法开发进行了研究。Yang 等人 (2017) 开发了一种用于酸性红 4R 的新型电化学传感平台,表明由于其对健康的不利影响,用于研究该染料的灵敏且快速的分析方法非常重要 (Yang、Sun、Zeng、Guo 和 Wu,2017)。
太阳能应用
Reda (2010) 研究了掺杂酸性红 2R 薄膜溶胶-凝胶二氧化硅作为发光太阳能收集器的光稳定性。这项研究对于了解this compound 在太阳能收集中的潜在应用及其在阳光照射下的稳定性非常重要 (Reda,2010)。
属性
CAS 编号 |
7481-49-4 |
|---|---|
分子式 |
C18H16N2O7S2 |
分子量 |
436.5 g/mol |
IUPAC 名称 |
4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C18H16N2O7S2/c1-10-3-6-15(11(2)7-10)19-20-17-14-5-4-13(28(22,23)24)8-12(14)9-16(18(17)21)29(25,26)27/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27) |
InChI 键 |
YYYARFHFWYKNLF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C |
规范 SMILES |
CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C |
颜色/形态 |
DARK-RED CRYSTALS |
| 3761-53-3 | |
相关CAS编号 |
3761-53-3 (di-hydrochloride salt) 68928-54-1 (mono-barium salt) |
溶解度 |
VERY SLIGHTLY SOL IN ETHER, ETHANOL & ACETONE; INSOLUBLE IN OIL, SOL IN WATER |
同义词 |
1-(2,4-xylylazo)-2-naphthol-3,6-disulfonic acid disodium salt acid red 26 C.I. 16150 ponceau 2R ponceau MX ponceau MX, monobarium salt ponceau xylidine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



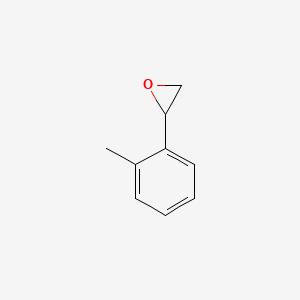
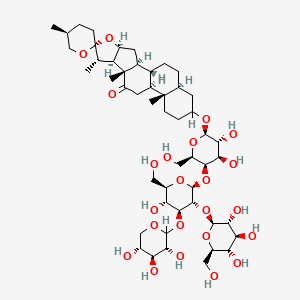
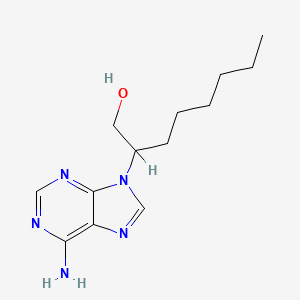
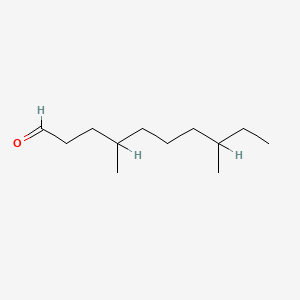
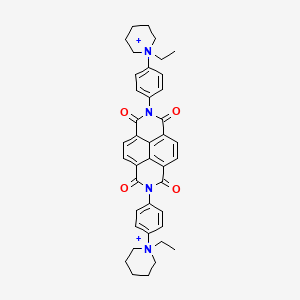


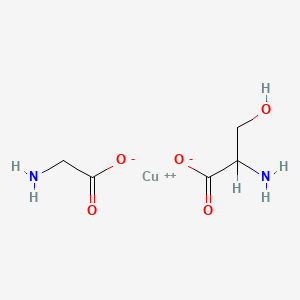
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S,4S)-3-hydroxy-8-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1216385.png)
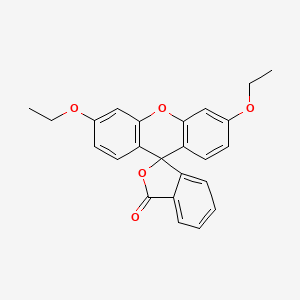
![(6R,7R)-7-[[2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216387.png)

